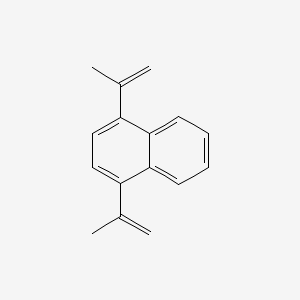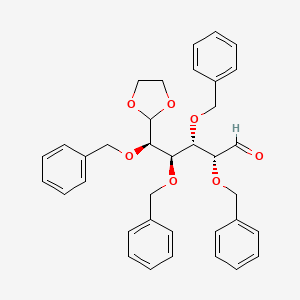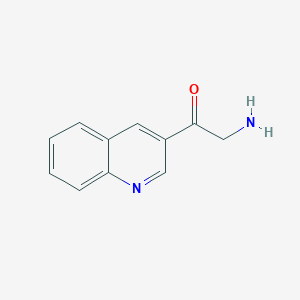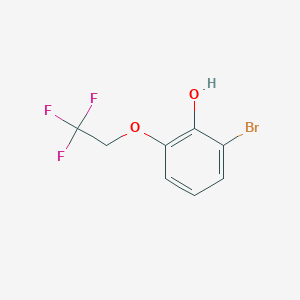
2-Bromo-6-(2,2,2-trifluoroethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(2,2,2-trifluoroethoxy)phenol is a chemical compound with the molecular formula C8H6BrF3O2 It is characterized by the presence of a bromine atom, a trifluoroethoxy group, and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2,2,2-trifluoroethoxy)phenol typically involves the reaction of 2-bromo-6-hydroxyphenol with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the hydroxyl group with the trifluoroethoxy group. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(2,2,2-trifluoroethoxy)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Substitution Products: Various substituted phenols depending on the nucleophile used.
Oxidation Products: Quinones or other oxidized phenolic compounds.
Reduction Products: Reduced phenolic derivatives.
Applications De Recherche Scientifique
2-Bromo-6-(2,2,2-trifluoroethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(2,2,2-trifluoroethoxy)phenol involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The phenol group can undergo redox reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
2-Bromophenol: Lacks the trifluoroethoxy group, resulting in different chemical properties.
4-(2,2,2-Trifluoroethoxy)phenol: Similar trifluoroethoxy group but different position of the bromine atom.
Uniqueness
2-Bromo-6-(2,2,2-trifluoroethoxy)phenol is unique due to the presence of both the bromine atom and the trifluoroethoxy group, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H6BrF3O2 |
|---|---|
Poids moléculaire |
271.03 g/mol |
Nom IUPAC |
2-bromo-6-(2,2,2-trifluoroethoxy)phenol |
InChI |
InChI=1S/C8H6BrF3O2/c9-5-2-1-3-6(7(5)13)14-4-8(10,11)12/h1-3,13H,4H2 |
Clé InChI |
SXNSRNDLSVHTHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole;hydrochloride](/img/structure/B15203203.png)

![4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline](/img/structure/B15203221.png)
![2-phenyl-1-(4-(10-(4-(2-phenyl-3a,7a-dihydro-1H-benzo[d]imidazol-1-yl)phenyl)anthracen-9-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B15203237.png)
![7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B15203255.png)
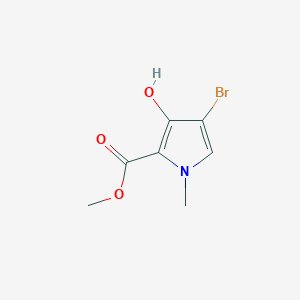
![4,4'-Dibutyl-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B15203263.png)
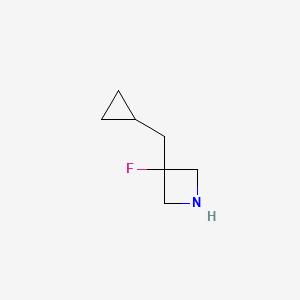
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B15203270.png)
![4'-(4-Morpholinyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15203280.png)
